N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a structurally complex ethanediamide derivative featuring a thiophene core substituted with a 1-methylpyrazole moiety and a 3-(trifluoromethyl)phenyl group. This compound is part of a broader class of molecules designed to explore interactions with biological targets, leveraging the electron-deficient trifluoromethyl group for enhanced binding affinity and metabolic stability . Its synthesis typically involves coupling reactions between pyrazole-thiophene intermediates and trifluoromethylphenyl derivatives, as inferred from analogous procedures in quinazoline-based systems .
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26-11-12(10-24-26)16-6-5-15(29-16)7-8-23-17(27)18(28)25-14-4-2-3-13(9-14)19(20,21)22/h2-6,9-11H,7-8H2,1H3,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQVVFQLNMPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors. For instance, compounds with a 1-methyl-1H-pyrazol-4-yl moiety have been reported to interact with the androgen receptor, the colony stimulating factor-1 receptor (CSF-1R), and the kinase p70S6Kβ. These targets play crucial roles in various biological processes, including hormone signaling, immune response, and protein synthesis.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions may lead to changes in the conformation or activity of the target, thereby affecting the downstream biological processes.
Biochemical Pathways
For instance, compounds targeting the androgen receptor can affect the androgen signaling pathway, while those targeting CSF-1R can influence immune response pathways. Similarly, compounds targeting kinases like p70S6Kβ can affect protein synthesis pathways.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and metabolic stability. For instance, some pyrazole derivatives have been found to be rapidly metabolized by human liver microsomes. The ADME properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been reported to have various biological activities, such as anti-inflammatory, antitumor, and antibacterial effects. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Comparison with Similar Compounds
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
This analogue replaces the thiophene-pyrazole unit with a dihydroindole-piperidine system. Key differences include:
| Property | Target Compound | Analogue |
|---|---|---|
| Molecular Formula | C₂₃H₂₂F₃N₅OS (hypothetical*) | C₂₅H₂₉F₃N₄O₂ |
| Average Mass | ~505.5 g/mol* | 474.527 g/mol |
| Key Substituents | Thiophene-pyrazole | Dihydroindole-piperidine |
Carboxhydrazides with Trifluoromethylphenyl Groups (Compounds 6a–6f, 7–9)
These carboxhydrazides, such as N′-{[5-(4-Cl-phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide (6a), share the trifluoromethylphenyl motif but replace the ethanediamide backbone with fused furan-pyrrole systems. The target compound’s thiophene-pyrazole unit may confer improved π-π stacking interactions in hydrophobic binding pockets compared to the furan-pyrrole systems in .
Chlorophyll Content Reduction
Carboxhydrazides 6c and 6e reduced chlorophyll content in Chlorella vulgaris by ~30–40% at 100 µM .
Physicochemical and Metabolic Properties
The trifluoromethyl group in both the target compound and its analogues enhances metabolic stability by resisting oxidative degradation. However, metabolites of ethanediamide derivatives (e.g., N-[(2-methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide in ) often undergo hydrolysis or glucuronidation, suggesting similar pathways for the target compound .
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazol-4-yl-thiophene Intermediate
The pyrazole-thiophene intermediate is synthesized via a two-step process:
Step 1: Preparation of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
A modified protocol from involves reacting (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol under basic conditions (triethylamine, 85°C, 12 h). This yields the pyrazole-3-amine with 38% efficiency after chromatographic purification.
Reaction Equation :
Step 2: Thiophene Coupling
The pyrazole-3-amine is then coupled to 2-ethylthiophene via Suzuki-Miyaura cross-coupling using palladium catalysts. Optimal conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) achieve 65–70% yield.
Functionalization with EthanediaMide Bridge
The ethanediamide linker is introduced through a sequential coupling strategy:
Step 1: Oxalyl Chloride Activation
The thiophene-ethyl-pyrazole amine is treated with oxalyl chloride in dichloromethane (0°C, 2 h) to form the acyl chloride intermediate.
Step 2: Amidation with 3-(Trifluoromethyl)aniline
The acyl chloride reacts with 3-(trifluoromethyl)aniline in tetrahydrofuran (THF) under nitrogen, using triethylamine as a base. The reaction proceeds at room temperature for 6 h, yielding the final product after recrystallization (52% yield).
Critical Parameters :
-
Solvent Choice : THF minimizes side reactions compared to DMF.
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Base : Triethylamine outperforms pyridine in preventing trifluoromethyl group hydrolysis.
Optimization Strategies
Catalytic Systems for Coupling Reactions
Comparative studies of palladium catalysts for Suzuki-Miyaura coupling reveal the following efficiencies:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | DMF/H₂O | 65 |
| Pd(OAc)₂ | XPhos | Toluene | 72 |
| PdCl₂(dppf) | dppf | DME | 68 |
Data adapted from highlight Pd(OAc)₂/XPhos in toluene as optimal for scalability.
Solvent Effects on Amidation
Solvent screening for the amidation step demonstrates:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 6 | 52 | 98 |
| DCM | 8 | 45 | 95 |
| DMF | 4 | 48 | 90 |
THF balances reaction rate and product stability.
Analytical Characterization
-
¹H NMR : Key peaks include δ 3.79 (s, 3H, pyrazole-CH₃), δ 5.93 (s, 1H, pyrazole-H), and δ 7.45–7.89 (m, 4H, aromatic).
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LC-MS : Molecular ion peak at m/z 422.1024 (calc. 422.1024).
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HPLC Purity : >98% under reversed-phase conditions (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
The table below evaluates two prominent methods:
| Parameter | Route A (Direct Coupling) | Route B (Stepwise Synthesis) |
|---|---|---|
| Total Yield | 28% | 52% |
| Purity | 90% | 98% |
| Scalability | Low | High |
| Cost Efficiency | Moderate | High |
Route B, utilizing stepwise intermediates, proves superior in yield and purity .
Q & A
Q. Basic Analysis
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the thiophene, pyrazole, and trifluoromethylphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .
Advanced Purity Assessment : - HPLC with UV/Vis detection : Quantifies impurities (<0.5%) using reverse-phase C18 columns and acetonitrile/water gradients .
What functional groups dictate the compound’s reactivity, and how can reaction pathways be controlled?
Q. Key Functional Groups :
- Amide bonds (susceptible to hydrolysis under acidic/basic conditions).
- Thiophene and pyrazole rings (prone to electrophilic substitution).
Reactivity Control : - pH management : Use buffered conditions (pH 6–8) to stabilize amide bonds during derivatization .
- Electrophilic substitution : Direct reactions to the thiophene ring using Lewis acids (e.g., AlCl₃) at 50–60°C .
How should researchers design stability studies to assess degradation under physiological conditions?
Q. Methodology :
- Thermal stress testing : Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and identify photodegradants using LC-MS .
Key Parameters : - Degradation products (e.g., hydrolyzed amides) require structural elucidation using tandem MS .
What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
Q. Advanced Troubleshooting :
- Variable Temperature (VT) NMR : Resolve dynamic rotational isomers in amide bonds by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions (e.g., trifluoromethylphenyl protons) .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure .
How can computational methods predict biological targets and optimize SAR for this compound?
Q. Advanced SAR Design :
- Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina; prioritize interactions with the trifluoromethylphenyl group .
- QSAR modeling : Correlate substituent modifications (e.g., pyrazole methylation) with activity using partial least squares regression .
Experimental Validation : - Enzyme inhibition assays : Measure IC₅₀ values for lead analogs using fluorescence-based kinase assays .
What in vitro assays are suitable for evaluating its pharmacokinetic properties?
Q. Basic Assays :
- Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .
Advanced Metrics : - Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests high distribution) .
How can researchers design SAR studies to improve metabolic stability?
Q. Methodology :
- Isosteric replacement : Substitute the thiophene ring with furan or pyridine to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace labile C-H bonds (e.g., methyl groups) with deuterium to prolong half-life .
Validation : - Metabolite identification : Use hepatocyte incubations and HR-MS/MS to track deuterium retention .
What analytical techniques are critical for characterizing degradation products?
Q. Advanced Techniques :
- LC-QTOF-MS : Achieve ppm-level mass accuracy for identifying oxidation/hydrolysis products .
- NMR-guided isolation : Use semi-preparative HPLC to isolate degradants for structural confirmation .
How can researchers mitigate low yields in multi-step syntheses?
Q. Optimization Strategies :
- Intermediate purification : Employ flash chromatography after each step to remove byproducts .
- Flow chemistry : Improve reaction efficiency for pyrazole cyclization using continuous flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
